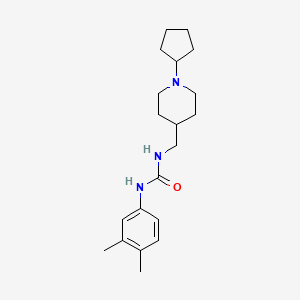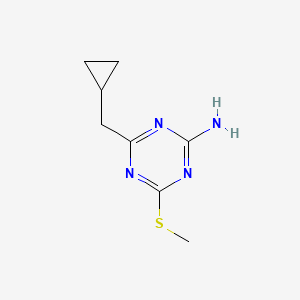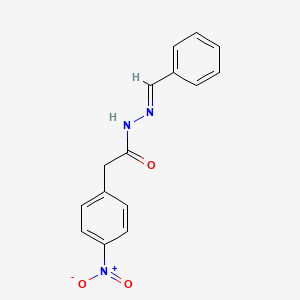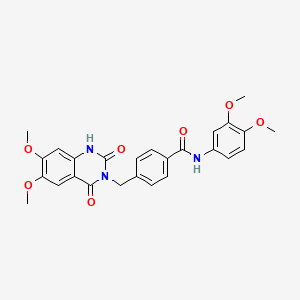
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide, also known as DES-HYD, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential as an antitumor agent and has been investigated for its mechanism of action and biochemical and physiological effects.
作用機序
The mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is not fully understood. However, it has been suggested that 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide may inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. Inhibition of topoisomerase II can lead to DNA damage and cell death, which may explain the antitumor activity of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide.
Biochemical and Physiological Effects
In addition to its antitumor activity, 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in cells. This inhibition can lead to a decrease in pH, which may contribute to the antitumor activity of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide.
実験室実験の利点と制限
One advantage of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. However, one limitation of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is its poor solubility in water, which can make it difficult to administer in vivo. In addition, more studies are needed to fully understand the mechanism of action and potential side effects of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide.
将来の方向性
There are several future directions for research on 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide. One area of interest is the development of more soluble derivatives of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide that can be administered more easily in vivo. In addition, further studies are needed to fully understand the mechanism of action of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide and its potential side effects. Finally, more research is needed to investigate the potential of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide as a radiosensitizer and its effectiveness in combination with other cancer treatments.
Conclusion
In conclusion, 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide is a promising compound that has shown potential as an antitumor agent and radiosensitizer. Its mechanism of action and biochemical and physiological effects are still being investigated, and more research is needed to fully understand its potential as a cancer treatment. However, the future directions of research on 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide are promising, and it may prove to be a valuable tool in the fight against cancer.
合成法
The synthesis of 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide involves the reaction of 4-chloro-N-(2-hydrazinyl-2-oxoethyl)benzamide with diethyl sulfamoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain pure 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide.
科学的研究の応用
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide has been extensively studied for its potential as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, 4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide has been investigated for its potential as a radiosensitizer, which can enhance the effectiveness of radiation therapy in cancer treatment.
特性
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4S/c1-3-17(4-2)22(20,21)11-7-5-10(6-8-11)13(19)15-9-12(18)16-14/h5-8H,3-4,9,14H2,1-2H3,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKNIQDBJXIGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-diethylsulfamoyl)-N-(2-hydrazinyl-2-oxoethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine](/img/structure/B2853960.png)
![5-chloro-2-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2853961.png)
![2-(6-Azaspiro[2.5]octan-6-yl)ethanamine](/img/structure/B2853964.png)

![N-[2-(6,7-Dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2853967.png)




![3-(4-Chlorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2853975.png)

![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride](/img/structure/B2853977.png)
![1-({3-[5-(Methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}sulfonyl)azepane](/img/structure/B2853979.png)
![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2853980.png)